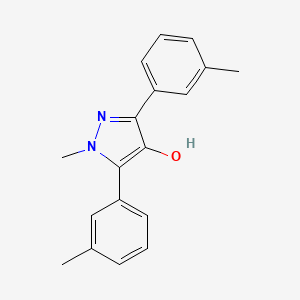
1-Methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-4-ol is a chemical compound with a unique structure that includes a pyrazole ring substituted with methyl and phenyl groups
Méthodes De Préparation
The synthesis of 1-Methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-4-ol typically involves the reaction of appropriate substituted hydrazines with diketones or β-ketoesters. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more scalable processes, including continuous flow synthesis and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
1-Methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole compounds.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents present on the pyrazole ring. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted pyrazole derivatives.
Applications De Recherche Scientifique
1-Methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 1-Methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or receptors involved in inflammatory and pain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1-Methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-4-ol can be compared with other similar compounds, such as:
1-Methyl-3,5-diphenyl-1H-pyrazol-4-ol: This compound has a similar structure but lacks the methyl groups on the phenyl rings, which can affect its chemical reactivity and biological activity.
3,5-Dimethyl-1-phenyl-1H-pyrazol-4-ol: This compound has methyl groups on the pyrazole ring but only one phenyl group, leading to different properties and applications.
Propriétés
Numéro CAS |
60627-42-1 |
|---|---|
Formule moléculaire |
C18H18N2O |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
1-methyl-3,5-bis(3-methylphenyl)pyrazol-4-ol |
InChI |
InChI=1S/C18H18N2O/c1-12-6-4-8-14(10-12)16-18(21)17(20(3)19-16)15-9-5-7-13(2)11-15/h4-11,21H,1-3H3 |
Clé InChI |
BHHKELMGQVAAPG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=C(C(=NN2C)C3=CC=CC(=C3)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Chloromethyl)cyclopentyl]-4-nitrobenzene](/img/structure/B14595095.png)
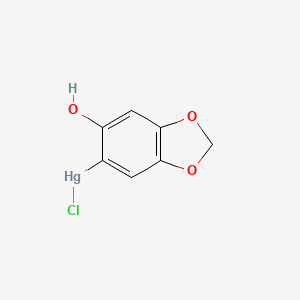
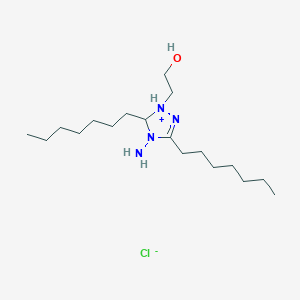
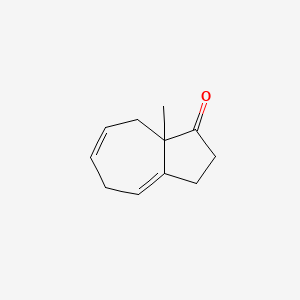
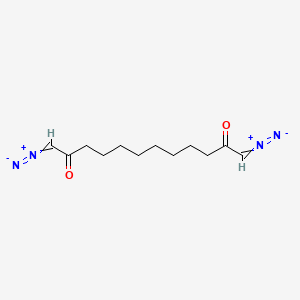
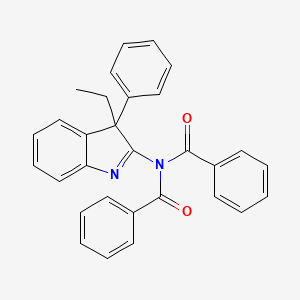

![N-[(2,6-Dimethylphenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14595128.png)
![N-[(1H-Indol-3-yl)(phenyl)methyl]-4-methyl-N-phenylbenzamide](/img/structure/B14595135.png)
![Benzo[b]thiophene, 2,3-dihydro-2-methyl-6-nitro-, 1,1-dioxide](/img/structure/B14595138.png)
![Methyl 2-{[(benzyloxy)carbonyl]amino}but-2-enoate](/img/structure/B14595157.png)
![3,3-Dichloro-4-(4-nitrophenyl)-1-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14595172.png)
![6-[2-(Dimethylamino)ethoxy]pyrazine-2-carboxamide](/img/structure/B14595180.png)
